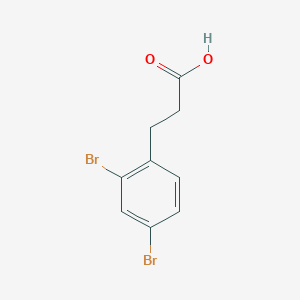
3-(2,4-Dibromophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dibromophenyl)propanoic acid is a chemical compound used in scientific research. It is also known as α,β-Dibromohydrocinnamic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H8Br2O2 . The IUPAC name is this compound . The InChI code is 1S/C9H8Br2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 307.97 g/mol . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Green Chemistry and Materials Science
- Phloretic Acid as a Sustainable Alternative : Phloretic acid, a phenolic compound closely related to the structural family of 3-(2,4-Dibromophenyl)propanoic acid, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing promise for applications in materials science without requiring solvents or purification for the synthesis of benzoxazine monomers. This approach paves the way for sustainable alternatives to phenol in providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Biochemistry and Microbiology
- Asymmetric Synthesis Using Yeast Reductase : The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases (e.g., from Saccharomyces cerevisiae) demonstrates the utility of related compounds in the synthesis of pharmaceuticals, showcasing the high enantioselectivity and activity of yeast reductases in generating chiral alcohols, essential for antidepressant drug synthesis (Choi et al., 2010).
Environmental Sciences and Chemical Engineering
- Propionic Acid Recovery : Studies on the recovery of propionic acid, a carboxylic acid with wide applications, from aqueous phases by reactive extraction demonstrate the importance of such compounds in industrial processes. The use of specific extractants and the evaluation of distribution coefficients and equilibrium constants provide insights into optimizing recovery processes for carboxylic acids from fermentation broths, highlighting the significance in chemical and pharmaceutical industries (Keshav et al., 2009).
Synthetic Chemistry
- Heterocyclic Compound Synthesis : Research on using 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, and quinazolinones, illustrates the versatility of propionic acid derivatives in creating biologically active molecules, which could have applications in drug development and materials science (Soliman et al., 2010).
Safety and Hazards
3-(2,4-Dibromophenyl)propanoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn .
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Mode of Action
It is known that propanoic acid derivatives can act as antimicrobial agents .
Biochemical Pathways
As a derivative of propanoic acid, it may participate in the metabolic pathway that carboxylic acids undergo within the human body .
Propiedades
IUPAC Name |
3-(2,4-dibromophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPWVMZLRYKFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

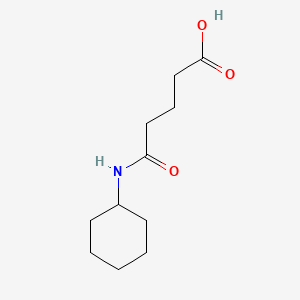

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)

![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)
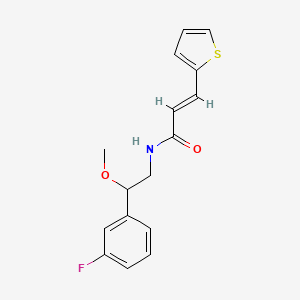
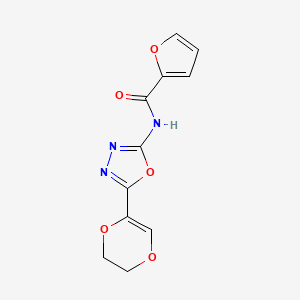
![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)
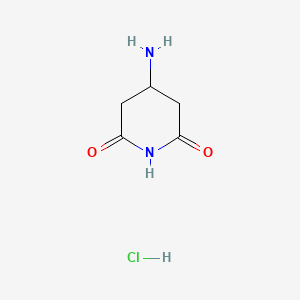
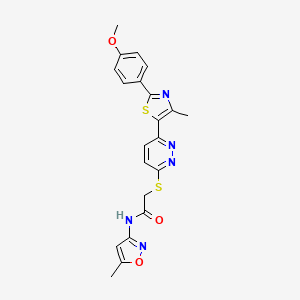
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)